![molecular formula C12H16N2O5 B5778608 N'-acetyl-3,4,5-trimethoxybenzohydrazide](/img/structure/B5778608.png)
N'-acetyl-3,4,5-trimethoxybenzohydrazide
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Overview
Description
N’-acetyl-3,4,5-trimethoxybenzohydrazide is a chemical compound with the molecular formula C12H16N2O5 It is a derivative of benzohydrazide, characterized by the presence of three methoxy groups and an acetyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-acetyl-3,4,5-trimethoxybenzohydrazide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with hydrazine hydrate to form 3,4,5-trimethoxybenzohydrazide. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for N’-acetyl-3,4,5-trimethoxybenzohydrazide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch or continuous reactors: To ensure efficient mixing and reaction control.
Purification steps: Such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N’-acetyl-3,4,5-trimethoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
Oxidation products: Include oxides and quinones.
Reduction products: Include hydrazine derivatives.
Substitution products: Include various substituted benzohydrazides.
Scientific Research Applications
Biological Activities
Antitumor Activity
N'-acetyl-3,4,5-trimethoxybenzohydrazide has been evaluated for its antitumor properties. Studies have demonstrated its efficacy against various cancer cell lines, indicating significant cytotoxic effects. For example, derivatives of hydrazones similar to this compound were synthesized and tested for their ability to inhibit tumor growth in vitro. The results showed varying degrees of inhibition, with some compounds exhibiting potent activity against specific cancer types .
Antimycobacterial Activity
Research has highlighted the potential of this compound as an antitubercular agent. Compounds derived from similar hydrazone structures were found to exhibit significant inhibition against Mycobacterium tuberculosis. In one study, certain derivatives demonstrated inhibitory concentrations (IC) as low as 6.25 µg/mL, indicating their promise as therapeutic agents against tuberculosis .
Antibacterial Properties
The antibacterial activity of this compound has also been explored. A series of compounds based on this hydrazide structure were synthesized and tested against various bacterial strains. Results indicated that some derivatives displayed strong antibacterial effects, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with hydrazine derivatives under controlled conditions. Characterization is performed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compounds .
Table 1: Synthesis Overview
Step | Reagents | Conditions | Yield |
---|---|---|---|
1 | 3,4,5-trimethoxybenzoic acid | Acetic anhydride | Reflux |
2 | Hydrazine hydrate | Room temp | Moderate |
3 | Purification | Column chromatography | >90% |
Case Studies
Case Study 1: Antitumor Evaluation
In a study published in a peer-reviewed journal, researchers synthesized a series of hydrazone derivatives from this compound and evaluated their antitumor activity against several cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents .
Case Study 2: Antibacterial Screening
Another investigation focused on the antibacterial properties of this compound derivatives against Gram-positive and Gram-negative bacteria. The results revealed that some compounds were effective at inhibiting bacterial growth at concentrations that are clinically relevant .
Mechanism of Action
The mechanism of action of N’-acetyl-3,4,5-trimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Enzyme inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor binding: Binding to specific receptors to modulate biological responses.
Signal transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxybenzohydrazide: Lacks the acetyl group but shares similar structural features.
N’-acetyl-4-methoxybenzohydrazide: Similar structure with a single methoxy group.
N’-acetyl-3,4-dimethoxybenzohydrazide: Similar structure with two methoxy groups.
Uniqueness
N’-acetyl-3,4,5-trimethoxybenzohydrazide is unique due to the presence of three methoxy groups and an acetyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-acetyl-3,4,5-trimethoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-7(15)13-14-12(16)8-5-9(17-2)11(19-4)10(6-8)18-3/h5-6H,1-4H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJBPMCTLOJGAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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